1-Bromo-3-chloro-2-naphthaldehyde
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Overview
Description
1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde is a halogenated aromatic aldehyde with a naphthalene backbone. This compound features bromine and chlorine atoms attached to the naphthalene ring, along with an aldehyde group at the second position. It is a versatile intermediate in organic synthesis and has applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde can be synthesized through several methods:
Halogenation of Naphthalene Derivatives: Starting with 2-naphthalenecarboxaldehyde, the compound can undergo halogenation reactions to introduce bromine and chlorine atoms at the desired positions.
Sandmeyer Reaction: This involves diazotization of aniline derivatives followed by substitution with bromine and chlorine.
Direct Halogenation: Direct halogenation of naphthalene derivatives under controlled conditions can also yield the desired compound.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution Reactions: Halogen atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.
Major Products Formed:
Oxidation: 1-Bromo-3-chloro-2-Naphthalenecarboxylic acid.
Reduction: 1-Bromo-3-chloro-2-Naphthalenemethanol or 1-Bromo-3-chloro-2-Naphthalenamine.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
1-Bromo-3-chloro-2-Naphthalenecarboxaldehyde is similar to other halogenated naphthalene derivatives, such as 1-bromo-2-naphthalenecarboxaldehyde and 1-chloro-2-naphthalenecarboxaldehyde. its unique combination of bromine and chlorine atoms at specific positions on the naphthalene ring sets it apart. This distinct structure can lead to different reactivity and applications compared to its analogs.
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Properties
Molecular Formula |
C11H6BrClO |
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Molecular Weight |
269.52 g/mol |
IUPAC Name |
1-bromo-3-chloronaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C11H6BrClO/c12-11-8-4-2-1-3-7(8)5-10(13)9(11)6-14/h1-6H |
InChI Key |
VJYNOIRSAXABMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2Br)C=O)Cl |
Origin of Product |
United States |
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